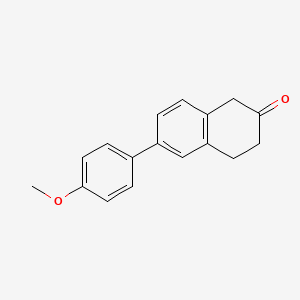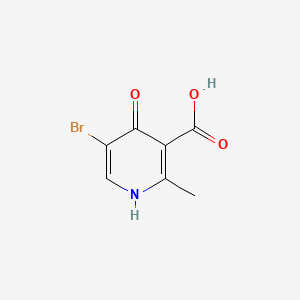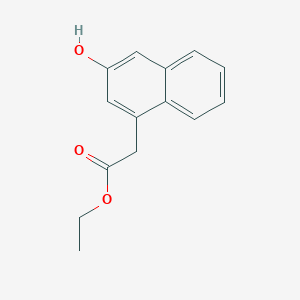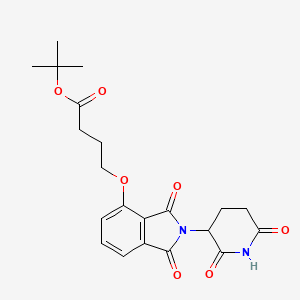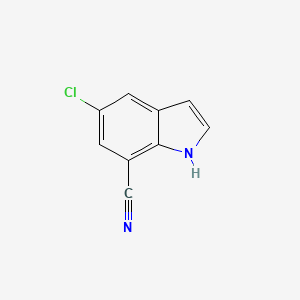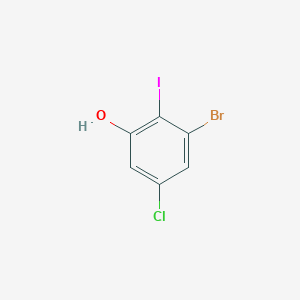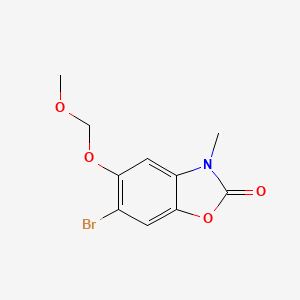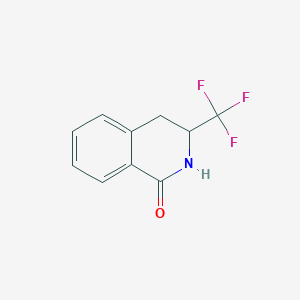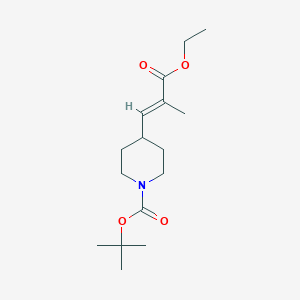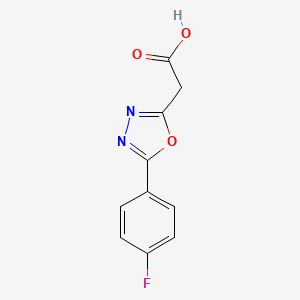
1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The 4-fluorophenyl group attached to the oxadiazole ring enhances its chemical properties and potential applications. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential use in medicinal chemistry, materials science, and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- typically involves the cyclization of acyl hydrazides with carboxylic acids or their derivatives. One common method is the condensation of a monoacyl hydrazide with a carboxylic acid, followed by dehydrative cyclization to form the oxadiazole ring. This reaction often requires elevated temperatures and strong acidic conditions .
Another approach involves the use of α-bromo nitroalkanes, which are coupled with acyl hydrazides to directly deliver the 2,5-disubstituted oxadiazole. This method avoids the formation of a 1,2-diacyl hydrazide intermediate and is notable for its mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the removal of co-products and purification steps are crucial to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds, such as ketones, esters, amides, and carbamates. This interaction can modulate the physicochemical and pharmacokinetic profiles of small molecules .
Additionally, the compound’s ability to resist metabolism by hydrolytic esterase and peptidase enzymes enhances its stability and bioavailability . The specific molecular targets and pathways involved depend on the biological activity being studied, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns and properties.
1,2,3-Oxadiazole: A less common isomer with distinct chemical behavior.
1,2,5-Oxadiazole: Another isomer with unique properties and applications.
Uniqueness
1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and hydrogen bond-accepting capabilities. This makes it a valuable compound in medicinal chemistry for modifying the physicochemical and pharmacokinetic profiles of small molecules . Its resistance to metabolism and ability to act as a bioisosteric replacement further enhance its utility in drug development .
Properties
Molecular Formula |
C10H7FN2O3 |
|---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H7FN2O3/c11-7-3-1-6(2-4-7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15) |
InChI Key |
DNACLNVTQHMBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]tetrahydro-2H-pyran](/img/structure/B15365836.png)
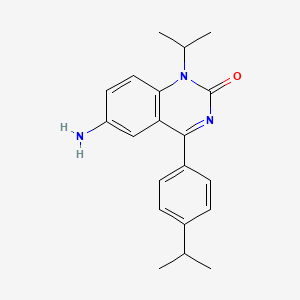
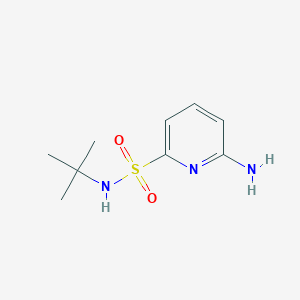
![2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B15365850.png)

